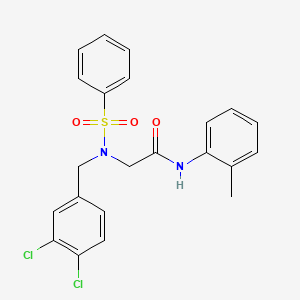
N-(3-chloro-2-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a chemical compound that is widely used in scientific research. It is commonly referred to as “compound X” in the scientific literature. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. It has also been shown to bind to the dopamine transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that it has neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease. Additionally, it has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in lab experiments is its high purity and high yield. This makes it easier to obtain consistent results and reduces the risk of contamination. Additionally, its potential therapeutic applications make it a valuable compound for studying disease mechanisms and developing new treatments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results and design experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective treatments for cancer, Alzheimer’s disease, and Parkinson’s disease. Another direction is to explore its potential use in combination with other drugs or therapies. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in human subjects.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have potential neuroprotective effects in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, it has been studied for its potential use in the treatment of inflammation and pain.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-17(20)7-4-8-18(14)21-19(23)10-12-22-11-9-15-5-2-3-6-16(15)13-22/h2-8H,9-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYTVOGZPDNTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(benzyloxy)carbonyl]alanylglycinate](/img/structure/B3943427.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3943432.png)
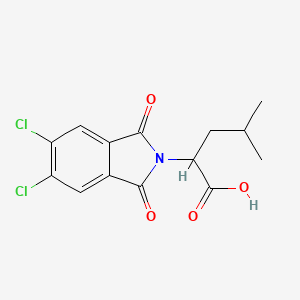
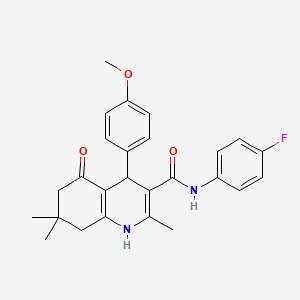
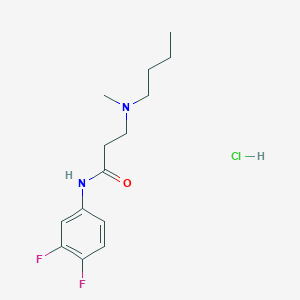
![3-(3-hydroxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3943459.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B3943464.png)
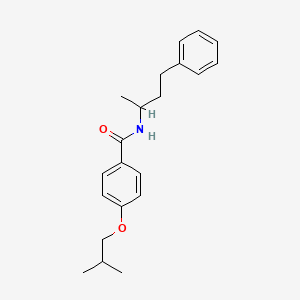
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B3943471.png)

![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)

![N-[4-(dimethylamino)benzyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3943511.png)
